2,4-Dimethoxy-3-methylbenzaldehyde
Overview
Description
2,4-Dimethoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring two methoxy groups and a methyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2,4-dihydroxy-3-methylbenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methylbenzaldehyde undergoes several types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,4-Dimethoxy-3-methylbenzoic acid.
Reduction: 2,4-Dimethoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-3-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and influencing reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the methyl group at the 3-position.
3,4-Dimethoxybenzaldehyde: Has methoxy groups at the 3- and 4-positions instead of the 2- and 4-positions.
2,5-Dimethoxybenzaldehyde: Features methoxy groups at the 2- and 5-positions.
Uniqueness
2,4-Dimethoxy-3-methylbenzaldehyde is unique due to the presence of both methoxy groups and a methyl group on the benzene ring. This specific substitution pattern influences its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2,4-dimethoxy-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAZUWUHOBBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291007 | |
Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-92-0 | |
Record name | 7149-92-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dimethoxy-3-methylbenzaldehyde in the synthesis of (-)-kendomycin?
A1: this compound serves as a crucial starting point in the total synthesis of (-)-kendomycin []. Researchers utilized this commercially available compound due to its structural similarity to a portion of the complex (-)-kendomycin molecule. This choice allowed for a more efficient and convergent synthetic route.
Q2: How does the spectral characterization of 2,4-Dimethoxy-3-methylphenethylamine compare to 2,5-Dimethoxy-4-methylphenethylamine ("2C-D")?
A2: Researchers synthesized 2,4-Dimethoxy-3-methylphenethylamine from this compound and characterized it using various spectroscopic techniques, including 1H NMR, 13C NMR, GC/MS, and FTIR []. This data was then compared to the existing data for 2,5-Dimethoxy-4-methylphenethylamine ("2C-D"), a known psychoactive compound. While the exact findings of the comparison are not detailed in the abstract, this comparative analysis likely provided insights into structural similarities and differences between the two compounds, which could be relevant to understanding their potential pharmacological properties.
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